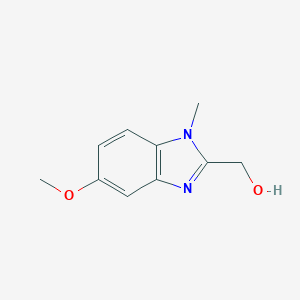

![molecular formula C22H21N3O2 B368402 2-Furyl-N-{[1-(3-Phenylpropyl)benzimidazol-2-yl]methyl}carboxamid CAS No. 920116-90-1](/img/structure/B368402.png)

2-Furyl-N-{[1-(3-Phenylpropyl)benzimidazol-2-yl]methyl}carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a promising pharmacophore with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of benzimidazole usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives can be investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit various biological activities. For instance, some benzimidazole derivatives have shown potent in vitro antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various spectroscopic techniques. The acquired FT-IR and FT Raman data can be used to complete the vibrational assignment and characterization of the compound fundamental modes .Wirkmechanismus

The exact mechanism of action of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide is not fully understood, but it is believed to act through multiple pathways. 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and survival. It also modulates various signaling pathways that are involved in cell growth and differentiation.

Biochemical and Physiological Effects:

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide is its unique chemical structure, which makes it a promising candidate for various research applications. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide, including further investigation into its mechanism of action and its potential applications in various research fields. Future studies could also focus on optimizing the synthesis method for 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide and improving its solubility in aqueous solutions. Additionally, 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide could be studied in combination with other compounds to determine its potential synergistic effects. Overall, 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide has shown promising results in various research fields and has the potential to be a valuable tool for scientific research.

Synthesemethoden

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide can be synthesized using a simple and efficient method that involves the reaction between 2-aminobenzimidazole and 3-phenylpropyl bromide in the presence of potassium carbonate and acetonitrile. The reaction yields 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide as a white solid, which can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

Urease-Hemmung

Verbindungen mit Furan-Chalkonen haben vielversprechende Ergebnisse in Bezug auf die Urease-Hemmaktivität gezeigt. Aufgrund der strukturellen Ähnlichkeit könnte „2-Furyl-N-{[1-(3-Phenylpropyl)benzimidazol-2-yl]methyl}carboxamid“ möglicherweise auf seine Wirksamkeit bei der Hemmung von Urease untersucht werden, einem Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, ein wichtiges Ziel bei der Behandlung von Infektionen durch Urease-produzierende Bakterien .

Antiproliferative Aktivität

Triazol-Derivate wurden auf ihre antiproliferativen Eigenschaften gegen verschiedene Krebszelllinien untersucht. Die im interessierenden Compound vorhandene Benzimidazol-Gruppierung könnte auf ein Potenzial für antiproliferative Aktivität hindeuten, das durch Assays wie MTT untersucht werden könnte, um seine Wirksamkeit gegen bestimmte Krebszellen zu bestimmen .

Antiretrovirale Aktivität

Benzimidazol-Derivate wurden auf ihre Anti-HIV-Aktivität untersucht. Eine Verbindung mit einem Benzimidazolon-System und einem Dimethylphenyl-Rest an der N-1-Position hat eine potente antiretrovirale Aktivität gezeigt. Dies deutet darauf hin, dass „this compound“ auch auf potenzielle antiretrovirale Eigenschaften untersucht werden könnte, insbesondere gegen HIV-Stämme .

Eigenschaften

IUPAC Name |

N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c26-22(20-13-7-15-27-20)23-16-21-24-18-11-4-5-12-19(18)25(21)14-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-13,15H,6,10,14,16H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFRXYFRDCNNKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)

![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)

![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)

![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)

![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)

![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)